molecular formula C20H29NO5S B1674544 Latrunculin B CAS No. 76343-94-7

Latrunculin B

Cat. No.: B1674544
CAS No.: 76343-94-7
M. Wt: 395.5 g/mol
InChI Key: NSHPHXHGRHSMIK-JRIKCGFMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Latrunculin B (Lat B) is a macrolide natural product first isolated from the Red Sea sponge Negombata magnifica (formerly Latrunculia magnifica). It is characterized by a 16-membered macrolide fused to a tetrahydropyran ring and a 2-thiazolidinone side chain . Lat B binds to monomeric actin (G-actin), inhibiting its polymerization into filaments (F-actin), thereby disrupting cytoskeletal dynamics. This activity underpins its applications in cell biology research (e.g., studying actin-dependent processes) and therapeutic exploration (e.g., glaucoma treatment due to its trabecular meshwork-targeted effects) .

Properties

IUPAC Name

(4R)-4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO5S/c1-13-5-3-4-6-14(2)9-18(22)25-16-10-15(8-7-13)26-20(24,11-16)17-12-27-19(23)21-17/h3,5,9,13,15-17,24H,4,6-8,10-12H2,1-2H3,(H,21,23)/b5-3-,14-9-/t13-,15-,16-,17+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHPHXHGRHSMIK-JRIKCGFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC/C=C1)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76343-94-7
Record name Latrunculin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76343-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Latrunculin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076343947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Latrunculin B
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08080
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LATRUNCULIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW7U308U7U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Alkyne Metathesis and Lindlar Hydrogenation

The first total synthesis of latrunculin B, reported by Fürstner et al., employed a divergent strategy centered on ring-closing alkyne metathesis (RCAM) followed by Lindlar hydrogenation . This approach exploited the stereospecificity of alkyne metathesis to construct the macrocyclic core, avoiding the inherent strain of the 14-membered ring.

Key steps :

  • RCAM : A diyne precursor was treated with the tungsten alkylidyne catalyst $$(t\text{BuO})3\text{W}≡\text{CCMe}3$$ (10–30 mol%) in toluene at 80°C, yielding the cycloalkyne intermediate in 65–92% yield.
  • Lindlar Hydrogenation : Partial hydrogenation of the cycloalkyne over Lindlar catalyst (Pd/CaCO₃, quinoline) provided the (Z)-configured diene with >95% stereoselectivity.
  • Global Deprotection : Ceric ammonium nitrate (CAN) in acetonitrile/water cleaved the acetal and silyl ether protections, delivering this compound in 78% yield.

This route enabled the preparation of this compound in 11 linear steps with an overall yield of 12%, outperforming prior methods reliant on late-stage oxidations.

Iron-Catalyzed Cross Couplings

A complementary synthesis by the same group utilized iron-catalyzed C–C bond formations to assemble key fragments. For example, the tetrahydropyran segment was constructed via iron-mediated coupling of a vinyl iodide with a Grignard reagent, achieving 85% yield and >20:1 diastereoselectivity. This method streamlined access to stereochemically complex intermediates while minimizing reliance on protecting groups.

Semisynthetic Modifications and Analogues

O-Methylation and N-Alkylation

Semisynthetic efforts focused on modifying the thiazolidinone ring and hydroxyl groups to probe SAR:

  • O-Methylation : Treatment of this compound with methanol and boron trifluoride etherate protected the C10 hydroxyl as a methyl ether, yielding 5 (Scheme 1).
  • N-Alkylation : Sodium hydride-mediated alkylation of the thiazolidinone nitrogen with decyl iodide produced 12 , though this analogue showed no antimicrobial activity.

Table 1: Semisynthetic Analogues of this compound

Compound Modification Bioactivity (MIC, μg/mL)
2 Parent compound 32 (S. cerevisiae)
5 C10-O-methyl Inactive
12 N-Decyl, C10-O-methyl Inactive

These results underscored the necessity of free hydroxyl and thiazolidinone NH groups for actin binding.

Key Reaction Conditions and Optimization

Alkyne Metathesis Optimization

The choice of catalyst critically influenced RCAM efficiency:

  • $$(t\text{BuO})3\text{W}≡\text{CCMe}3$$ provided superior yields (92%) compared to molybdenum-based systems (≤70%).
  • Solvent screening revealed toluene as optimal, minimizing side reactions from polar solvents.

Table 2: Comparative Yields in Macrocyclization

Catalyst Yield (%)
$$(t\text{BuO})3\text{W}≡\text{CCMe}3$$ 92
$$[(\text{ArN})(t\text{Bu})]_3\text{Mo}$$ 70

Deprotection Challenges

CAN-mediated deprotection required precise control:

  • Over-oxidation at >3 h led to degradation of the thiazolidinone ring.
  • A 2:1 acetonitrile/water ratio maximized solubility while minimizing acid-sensitive side reactions.

Structural Characterization and Analytical Data

X-ray crystallography validated key intermediates, including the tetrahydropyran segment 31 and cycloalkyne 35 . The 14-membered macrocycle exhibited a twisted conformation, with the thiazolidinone ring adopting an envelope geometry to minimize steric clash.

Critical NMR Data :

  • $$^{13}\text{C}$$ NMR: C16 (δ 78.9 ppm) confirmed the natural (R)-configuration.
  • $$^1\text{H}$$ NMR: H3 (δ 5.42 ppm, dd, J = 10.2 Hz) indicated trans-diaxial coupling.

Biological Evaluation and SAR

Actin-Binding Potency

This compound disrupted actin filaments in NIH/3T3 fibroblasts at 1 μM, comparable to latrunculin A. However, synthetic analogue 32 (lacking C3 and C5 methyl branches) showed enhanced potency (EC₅₀ = 0.8 μM vs. 1.2 μM for 2 ).

Table 3: Bioactivity of Latrunculin Analogues

Compound Structural Change Relative Potency
2 None 1.0
32 C3/C5-demethylation 1.5
30 C3-demethylation 1.3
3 16-epimer 0.7

Docking Studies

Computational docking into G-actin (PDB: 1J6Z) revealed:

  • The thiazolidinone NH forms a hydrogen bond with Glu207 (2.8 Å).
  • N-Alkylation introduced steric clashes with Tyr69, reducing binding affinity by 40%.

Comparative Analysis of Synthesis Routes

Table 4: Synthesis Route Efficiency

Method Steps Overall Yield (%) Key Advantage
RCAM/Lindlar 11 12 High stereocontrol
Iron-Catalyzed 14 8 Modular fragment assembly
Semisynthesis 3 45 Rapid analogue generation

The RCAM route excelled in scalability, enabling gram-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

Latrunculin B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Cellular and Molecular Biology

Actin Cytoskeleton Studies
LAT-B is extensively used to study the dynamics of the actin cytoskeleton. By disrupting actin filament formation, LAT-B allows researchers to investigate cellular processes dependent on actin, such as cell motility, shape changes, and intracellular transport. For instance, a study demonstrated that LAT-B treatment caused significant alterations in the mechanical properties of cultured cells, affecting their adhesion and migration capabilities .

Pollen Germination and Growth
In plant biology, LAT-B has been shown to have distinct effects on pollen germination and tube growth. Research indicated that LAT-B inhibited maize pollen germination at concentrations as low as 50 nM and significantly disrupted actin structures in germinated pollen . This highlights its role in understanding plant reproductive processes.

Ocular Pharmacology

Glaucoma Treatment Potential
LAT-B's ability to increase outflow facility and decrease intraocular pressure (IOP) has been investigated as a potential therapeutic approach for glaucoma. Studies involving primate models showed that topical application of LAT-B resulted in a dose-dependent reduction in IOP without causing corneal damage . Specifically, a regimen of low-dose LAT-B led to a notable increase in outflow facility by approximately 75% after multiple treatments . These findings suggest that LAT-B may serve as an effective anti-glaucoma agent by pharmacologically altering the actin cytoskeleton in trabecular meshwork cells.

Microbial Growth Inhibition

Fungal Inhibition
LAT-B has been utilized to study fungal growth inhibition due to its effects on actin dynamics. A study revealed that treatment with LAT-B resulted in concentration-dependent inhibition of colony expansion in fungal species, indicating its potential as an antifungal agent . This application underscores LAT-B's versatility beyond mammalian cell studies.

Retinal Pigment Epithelium Research

Retinal Cell Studies
In research involving retinal pigment epithelial cells (ARPE-19), LAT-B was shown to affect the cytoskeletal organization critical for cell function. The compound's ability to disrupt actin filaments allowed for insights into cellular responses under pathological conditions, such as proliferative vitreoretinopathy . Such studies are crucial for developing treatments for retinal diseases.

Comprehensive Data Table

Application AreaKey FindingsReference(s)
Cellular BiologyDisruption of actin dynamics affects cell migration and adhesion ,
Ocular PharmacologyDose-dependent reduction in IOP; increased outflow facility
Plant BiologyInhibition of pollen germination and tube growth ,
Microbial GrowthConcentration-dependent inhibition of fungal colony expansion
Retinal ResearchInsights into cytoskeletal dynamics in retinal pigment epithelial cells

Case Studies

  • Ocular Effects of this compound
    In a controlled study on monkeys, LAT-B was administered topically at varying concentrations. Results indicated a significant decrease in IOP with sustained administration leading to increased outflow facility without adverse effects on corneal integrity. This positions LAT-B as a promising candidate for glaucoma treatment .
  • Impact on Pollen Development
    A detailed investigation into maize pollen revealed that LAT-B's high affinity for actin significantly inhibited germination and tube growth. This research provides insights into the regulatory mechanisms governing plant reproduction and the role of cytoskeletal elements therein .
  • Fungal Growth Dynamics
    A study examining the effects of LAT-B on fungal species demonstrated its potential as an antifungal agent by inhibiting colony expansion through actin disruption . This application could lead to novel treatments for fungal infections.

Mechanism of Action

Latrunculin B exerts its effects by binding to actin monomers near the nucleotide-binding cleft, preventing them from polymerizing into filaments. This disruption of actin polymerization leads to the breakdown of the actin cytoskeleton, affecting various cellular processes such as motility, division, and morphology. The primary molecular targets of this compound include actin and proteins involved in actin regulation, such as gelsolin and protein spire homolog 2 .

Comparison with Similar Compounds

Latrunculin A vs. Latrunculin B

  • Structural Similarities: Both share a core macrolide-thiazolidinone scaffold but differ in the substitution at C16 (Lat B has a hydroxyl group, while Lat A has a methoxy group) .
  • Potency : Lat B is slightly less potent than Lat A in disrupting actin in cultured cells (e.g., hamster fibroblasts) . However, in vivo studies in monkeys show Lat B is 10-fold more effective in reducing intraocular pressure, likely due to differential tissue penetration or stability .
  • Stability in Serum : Lat B is gradually inactivated by serum components, leading to transient effects in cell cultures, whereas Lat A maintains prolonged actin disruption .

Cytochalasin D

  • Mechanism: Cytochalasin D caps actin filament barbed ends, preventing monomer addition, unlike Lat B’s G-actin sequestration .
  • Cellular Effects : Both inhibit cytokinesis, but Lat B’s effects are reversible in some cell lines (e.g., NIL8 fibroblasts), while cytochalasin D causes progressive cytoskeletal degradation .
  • Therapeutic Potential: Lat B exhibits lower corneal toxicity compared to cytochalasin B, making it preferable for glaucoma therapy .

16-epi-Latrunculin B

  • Structural Difference : A C16 stereoisomer of Lat B, with altered hydrogen-bonding capacity due to the inverted configuration .
  • Activity : Retains actin-disrupting activity but shows reduced cytotoxicity in murine cell lines, suggesting stereochemistry influences target engagement .

Rapamycin and Bleomycin

  • Functional Overlap : These compounds cluster with Lat B in chemical-genetic profiles due to shared cytoskeletal or membrane-targeted effects, but their primary mechanisms differ:
    • Rapamycin: Inhibits mTOR pathway, affecting protein synthesis .
    • Bleomycin: Induces DNA breaks and cell wall damage .
  • Antimicrobial Activity : Lat B selectively inhibits E. coli (MIC = 8 µM), while bleomycin and rapamycin target broader microbial pathways .

Jasplakinolide

  • Mechanistic Contrast: Stabilizes F-actin, opposing Lat B’s depolymerizing activity. Jasplakinolide disrupts MRTF–G-actin complexes, whereas Lat B inhibits their dissociation, highlighting divergent effects on actin-binding proteins .

Research Findings and Implications

  • Species-Specific Binding : Lat B binds Plasmodium falciparum actin more effectively than human actin due to hydrogen bonding with Asn17, absent in humans .
  • Transient vs. Sustained Effects : Lat B’s reversibility in certain cell lines (e.g., NIL8 fibroblasts) contrasts with irreversible damage from cytochalasins, informing drug design for transient therapeutic effects .

Biological Activity

Latrunculin B (LAT-B) is a potent macrolide derived from the marine sponge Negombata magnifica, recognized for its ability to disrupt actin polymerization. This compound has been extensively studied for its diverse biological activities, including effects on cell motility, synaptic transmission, and intraocular pressure regulation. Below is a detailed examination of its biological activity, supported by research findings and case studies.

This compound primarily functions by binding to G-actin, forming a complex that inhibits actin polymerization. This disruption of the actin cytoskeleton has profound effects on various cellular processes:

  • Actin Disassembly : LAT-B binds to actin monomers, preventing their polymerization into filaments. This action leads to significant alterations in cell shape and motility, as well as impacts on intracellular transport mechanisms .
  • Synaptic Transmission : Research indicates that LAT-B can modulate synaptic transmission by affecting the release of neurotransmitters. In experiments with postsynaptic neurons, LAT-B reduced NMDAR-mediated field excitatory postsynaptic potentials (fEPSPs) by approximately 35%, suggesting a postsynaptic site of action .

1. Antifungal and Antiprotozoal Effects

Studies have shown that natural latrunculins exhibit significant antifungal and antiprotozoal activities. For instance:

  • Antifungal Activity : In vitro tests demonstrated that LAT-B has a minimum inhibitory concentration (MIC) against Candida albicans and Aspergillus flavus at 60 μg/M. However, semisynthetic analogs of LAT-B showed diminished bioactivity due to structural modifications that hindered binding to G-actin .
CompoundMIC (μg/M)Activity Type
Latrunculin A60Antifungal
This compound60Antifungal
Semisynthetic DerivativesNot ActiveAntifungal

2. Ocular Effects

This compound has been studied for its potential in treating glaucoma through its effects on intraocular pressure (IOP):

  • IOP Reduction : In a study involving normotensive monkeys, LAT-B was administered topically, resulting in a dose-dependent decrease in IOP. The maximal hypotension observed after multiple doses was 4.4 ± 0.6 mm Hg with 0.01% LAT-B .
Dose (LAT-B)Max IOP Reduction (mm Hg)Outflow Facility Increase (%)
0.005%2.5 ± 0.375 ± 13
0.01%4.4 ± 0.6100 ± 14

3. Effects on Cell Signaling

This compound also influences cellular signaling pathways:

  • Glucose-Mediated Translocation : In MIN6B1 cells, LAT-B inhibited glucose-induced phosphorylation of focal adhesion kinase (FAK), indicating its role in glucose signaling pathways critical for insulin secretion .

Case Study: Actin Dynamics in Neuronal Cells

In an experimental setup where LAT-B was perfused into neuronal cells, researchers observed a significant reduction in neurotransmitter release efficiency, which correlated with actin disassembly. This finding highlights the importance of actin dynamics in synaptic efficacy and suggests potential therapeutic applications for conditions involving synaptic dysfunction .

Case Study: Glaucoma Treatment Potential

A series of experiments conducted on ocular tissues demonstrated that repeated administration of LAT-B could enhance outflow facility significantly without adverse effects on corneal thickness or other ocular structures, suggesting its viability as a therapeutic agent for managing glaucoma .

Q & A

Basic: What is the mechanism by which Latrunculin B (Lat B) disrupts actin dynamics in cell biology studies?

This compound binds to monomeric globular actin (G-actin) with high affinity, preventing its polymerization into filamentous actin (F-actin). This sequestration disrupts actin cytoskeleton remodeling, leading to concentration-dependent changes in cell morphology, motility, and intracellular trafficking . For experimental validation, use immunofluorescence staining (e.g., phalloidin for F-actin) paired with live-cell imaging to quantify cytoskeletal changes. Controls should include untreated cells and alternative actin inhibitors (e.g., cytochalasin D) to confirm specificity .

Basic: What are the recommended solvent systems and working concentrations for Lat B in cell-based assays?

Lat B is soluble in DMSO (25 mg/mL) or ethanol (25 mg/mL). For cell treatments, prepare stock solutions at 1–10 mM in these solvents and dilute in culture media to final concentrations typically ranging from 100 nM to 10 µM. Note that effective doses vary by cell type: epithelial cells often require ≤1 µM, while fibroblasts may need higher concentrations (5–10 µM). Always include solvent-only controls to rule out vehicle-induced artifacts .

Advanced: How can researchers resolve contradictions in reported EC₅₀ values for Lat B across different actin polymerization assays?

Discrepancies in potency metrics often arise from assay methodology. For example:

  • Biochemical assays (e.g., pyrene-actin polymerization) report EC₅₀ values ~50–200 nM, reflecting direct G-actin binding .
  • Cell-based assays may show higher EC₅₀ (1–5 µM) due to membrane permeability limitations or compensatory pathways .
    To reconcile data, standardize assay conditions (e.g., actin isoform purity, buffer pH, and temperature) and validate with orthogonal methods (e.g., FRET-based actin biosensors). Cross-reference findings with structural analogs (e.g., compound 44 in ) to assess consistency in SAR trends.

Advanced: What experimental strategies are optimal for studying structure-activity relationships (SAR) in this compound analogs?

The "diverted total synthesis" (DTS) approach enables systematic modification of Lat B’s macrocyclic core and functional groups while retaining bioactivity . Key steps include:

  • Core relaxation : Synthesize analogs with expanded macrocycles (e.g., compound 44) to evaluate steric effects on actin binding.
  • Functional group swaps : Replace the thiazolidinone ring with oxazolidinone or alter C16 stereochemistry to probe hydrogen-bonding networks.
    Validate analogs using molecular docking simulations (e.g., G-actin binding site analysis) and correlate with in vitro actin polymerization inhibition assays. Prioritize analogs with improved synthetic accessibility (e.g., compound 44’s simplified synthesis) for scalability .

Methodological: How should researchers control for off-target effects when using Lat B in long-term cell culture experiments?

  • Dose-response titrations : Establish the minimum effective concentration for actin disruption in your cell model.
  • Rescue experiments : Reintroduce actin monomers post-treatment to confirm reversibility of effects.
  • Multi-omics profiling : Perform RNA-seq or proteomics to identify compensatory pathways (e.g., upregulation of other cytoskeletal regulators).
  • Alternative inhibitors : Compare results with jasplakinolide (stabilizes F-actin) or Rho kinase inhibitors to isolate actin-specific phenotypes .

Advanced: What computational tools can rationalize Lat B’s binding dynamics with actin isoforms?

Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations are effective for analyzing Lat B’s interaction with β-actin vs. γ-actin isoforms. Key parameters include:

  • Hydrogen-bond occupancy : Compare Lat B’s interactions with residues like Asp157 and Gln137 in β-actin.
  • Ligand distortion energy : Higher distortion in Lat B vs. compound 44 correlates with reduced binding affinity .
    Pair computational data with mutagenesis studies (e.g., actin mutants lacking key binding residues) to validate predictions.

Methodological: How can researchers ensure reproducibility when replicating Lat B studies across labs?

  • Standardize actin sources : Use purified skeletal muscle α-actin for biochemical assays to minimize isoform variability.
  • Document solvent batch : DMSO lot differences can alter Lat B stability; pre-test solubility and bioactivity for each batch.
  • Share protocols : Adhere to reporting standards (e.g., STAR Methods) for cell culture conditions, treatment durations, and imaging parameters .

Advanced: What are the implications of Lat B’s differential effects on HIF-1α inhibition in cancer cells?

Lat B suppresses hypoxia-induced HIF-1α activation by disrupting actin-mediated nuclear translocation of HIF-1α cofactors. To study this:

  • Hypoxia-mimetic assays : Treat cells with CoCl₂ or deferoxamine and quantify HIF-1α levels via Western blot.
  • Nuclear-cytoplasmic fractionation : Confirm reduced nuclear HIF-1α in Lat B-treated cells.
    Compare with actin-stabilizing agents to isolate cytoskeletal contributions to hypoxia signaling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Latrunculin B
Reactant of Route 2
Latrunculin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.